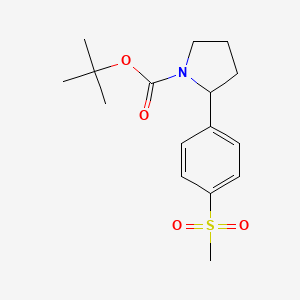![molecular formula C15H21NO5 B13971929 Octanoic acid, 8-[(2,6-dihydroxybenzoyl)amino]- CAS No. 183990-51-4](/img/structure/B13971929.png)
Octanoic acid, 8-[(2,6-dihydroxybenzoyl)amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[(2,6-dihydroxybenzoyl)amino]octanoic Acid is a compound with the molecular formula C15H21NO4 It is known for its unique structure, which includes a benzoyl group substituted with two hydroxyl groups at positions 2 and 6, and an octanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(2,6-dihydroxybenzoyl)amino]octanoic Acid typically involves the reaction of 2,6-dihydroxybenzoic acid with octanoic acid in the presence of a coupling agent. Common coupling agents include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
8-[(2,6-dihydroxybenzoyl)amino]octanoic Acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzoyl ring can be oxidized to form quinones.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
8-[(2,6-dihydroxybenzoyl)amino]octanoic Acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 8-[(2,6-dihydroxybenzoyl)amino]octanoic Acid involves its interaction with specific molecular targets. The hydroxyl groups on the benzoyl ring can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the octanoic acid chain can interact with lipid membranes, affecting their fluidity and permeability.
Comparación Con Compuestos Similares
Similar Compounds
8-[(2-hydroxybenzoyl)amino]octanoic Acid: Similar structure but with only one hydroxyl group on the benzoyl ring.
Sodium N-(8-[2-hydroxybenzoyl]amino)caprylate (SNAC): A derivative used as an absorption enhancer in pharmaceuticals.
Uniqueness
8-[(2,6-dihydroxybenzoyl)amino]octanoic Acid is unique due to the presence of two hydroxyl groups on the benzoyl ring, which can enhance its reactivity and interaction with biological molecules. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
183990-51-4 |
|---|---|
Fórmula molecular |
C15H21NO5 |
Peso molecular |
295.33 g/mol |
Nombre IUPAC |
8-[(2,6-dihydroxybenzoyl)amino]octanoic acid |
InChI |
InChI=1S/C15H21NO5/c17-11-7-6-8-12(18)14(11)15(21)16-10-5-3-1-2-4-9-13(19)20/h6-8,17-18H,1-5,9-10H2,(H,16,21)(H,19,20) |
Clave InChI |
CMXWSGRDJPSEQH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)O)C(=O)NCCCCCCCC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(6-Cyclopropyl-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13971871.png)


![1,3-Dihydro-1-(3-oxetanyl)-2h-imidazo[4,5-c]pyridin-2-one](/img/structure/B13971893.png)


![2-[bis(carboxylatomethyl)amino]acetate;lead(2+)](/img/structure/B13971902.png)

![7-Bromopyrrolo[1,2-b]pyridazine](/img/structure/B13971914.png)



